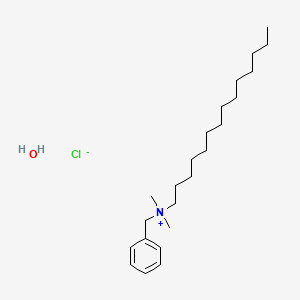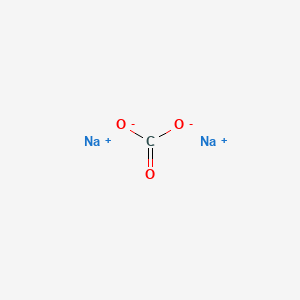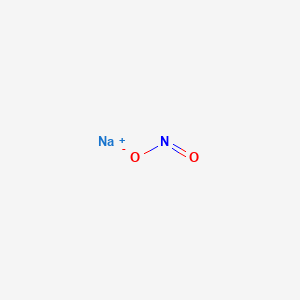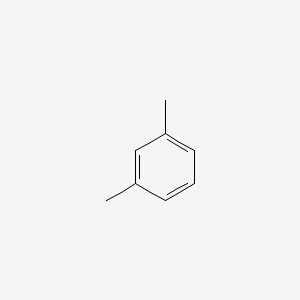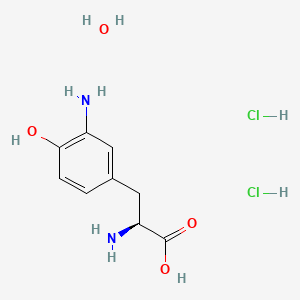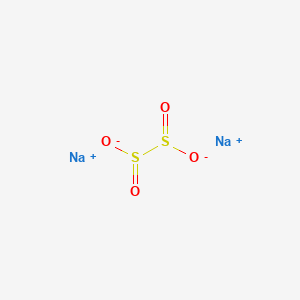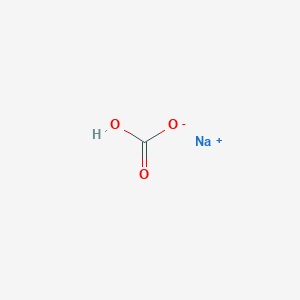
sodium;hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. The process involves the following steps:
Starch Liquefaction: Starch is first liquefied by heating in the presence of an acid or enzyme to break down the long chains into shorter fragments.
Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclic structures from the linear oligosaccharides.
Purification: The resulting cyclodextrins are purified through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, cyclodextrins are produced in large-scale bioreactors where the enzymatic conversion of starch is optimized for high yield and purity. The process involves continuous monitoring and control of parameters such as temperature, pH, and enzyme concentration to ensure efficient production. The purified cyclodextrins are then dried and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo several types of chemical reactions, including:
Inclusion Complex Formation: Cyclodextrins can form inclusion complexes with a wide range of guest molecules, enhancing their solubility and stability.
Substitution Reactions: Hydroxyl groups on the cyclodextrin molecule can be modified through substitution reactions to introduce various functional groups, altering the properties of the cyclodextrin.
Oxidation and Reduction: Cyclodextrins can undergo oxidation and reduction reactions, although these are less common and typically require specific conditions.
Common Reagents and Conditions
Inclusion Complex Formation: Typically involves mixing cyclodextrins with the guest molecule in an aqueous solution, often with gentle heating or stirring to facilitate complexation.
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, with reactions often carried out in organic solvents under basic conditions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.
Major Products
Inclusion Complexes: Enhanced solubility and stability of guest molecules.
Substituted Cyclodextrins: Cyclodextrins with modified functional groups, tailored for specific applications.
Scientific Research Applications
Cyclodextrins have a wide range of applications in scientific research, including:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds, facilitating their use in various chemical reactions and formulations.
Biology: Employed in drug delivery systems to improve the bioavailability and controlled release of pharmaceuticals.
Medicine: Used in the formulation of pharmaceutical products to enhance the solubility and stability of active ingredients, as well as in diagnostic applications.
Industry: Applied in the food industry to improve the solubility and stability of flavors and fragrances, as well as in the production of biodegradable materials.
Mechanism of Action
Cyclodextrins exert their effects primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, shielding it from the aqueous environment and enhancing its solubility and stability. This mechanism is utilized in various applications, including drug delivery, where cyclodextrins improve the bioavailability and controlled release of pharmaceuticals.
Comparison with Similar Compounds
Cyclodextrins are unique in their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:
Cucurbiturils: Another family of cyclic molecules known for their ability to form inclusion complexes, but with a different structure and cavity size.
Calixarenes: Cyclic oligomers with a hydrophobic cavity, used in similar applications but with different chemical properties.
Crown Ethers: Cyclic compounds that can form complexes with metal ions, used in various chemical and industrial applications.
Cyclodextrins are unique in their versatility and ability to enhance the solubility and stability of a wide range of guest molecules, making them valuable in numerous scientific and industrial applications.
Properties
IUPAC Name |
sodium;hydrogen carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMBOGNXHQVGW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.007 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride](/img/structure/B7800624.png)
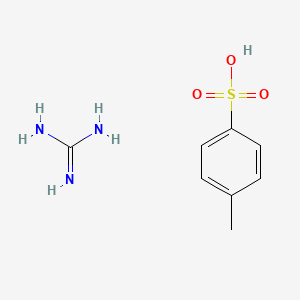
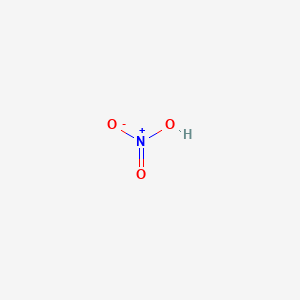
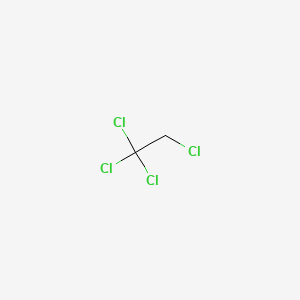

![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B7800644.png)

